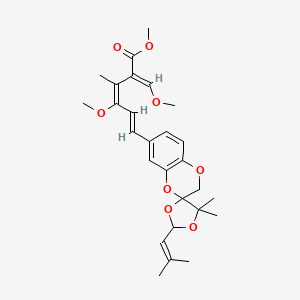

9-Methoxystrobilurin E

CAS No.:

Cat. No.: VC1880098

Molecular Formula: C27H34O8

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H34O8 |

|---|---|

| Molecular Weight | 486.6 g/mol |

| IUPAC Name | methyl (2E,3E,5E)-6-[5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-4-methoxy-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |

| Standard InChI | InChI=1S/C27H34O8/c1-17(2)13-24-34-26(4,5)27(35-24)16-32-22-12-10-19(14-23(22)33-27)9-11-21(30-7)18(3)20(15-29-6)25(28)31-8/h9-15,24H,16H2,1-8H3/b11-9+,20-15+,21-18+ |

| Standard InChI Key | JKVRZMBIOMAYJR-UYJGJULHSA-N |

| Isomeric SMILES | CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)/C=C/C(=C(/C)\C(=C/OC)\C(=O)OC)/OC)(C)C)C |

| Canonical SMILES | CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC(=C(C)C(=COC)C(=O)OC)OC)(C)C)C |

Introduction

Chemical Structure and Properties

Absolute Configuration

Recent research has made significant advances in determining the stereochemical properties of 9-Methoxystrobilurin E. The absolute configuration of the isoprene-derived moiety of 9-Methoxystrobilurin E has been determined to be 2'R,6'S through comparison of experimental and calculated Electronic Circular Dichroism (ECD) data . This stereochemical information is crucial for understanding structure-activity relationships and for potential synthetic efforts aimed at producing this compound or derivatives.

Related Structures

To better understand 9-Methoxystrobilurin E, it is helpful to examine related compounds such as 9-Methoxystrobilurin A, which has a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol . The 9-methoxystrobilurin compounds typically feature methoxy substituents that distinguish them from other strobilurin derivatives and contribute to their specific biological activities.

Natural Sources and Isolation

Biological Origin

9-Methoxystrobilurin E has been isolated from cultures of the basidiomycete fungus Favolaschia minutissima, specifically strain TBRC-BCC 19434 . This fungus is known to produce various polyketide metabolites, including other strobilurin derivatives and related compounds like oudemansins. The isolation of these compounds from natural sources provides important insights into their ecological roles and potential applications.

Isolation and Identification

The isolation of 9-Methoxystrobilurin E involves cultivation of Favolaschia minutissima followed by extraction and purification procedures to separate the compound from other fungal metabolites. The identification and structural characterization typically employ various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and circular dichroism studies for configuration determination .

Biological Activity

Antimalarial Properties

One of the most significant biological activities of 9-Methoxystrobilurin E is its antimalarial effect. Research has demonstrated that this compound exhibits activity against Plasmodium falciparum K1, a multidrug-resistant strain of the malaria parasite . This finding is particularly important given the ongoing challenges of antimalarial drug resistance and the need for new therapeutic agents.

Structure-Activity Relationships

Key Structural Features

The biological activity of 9-Methoxystrobilurin E and related compounds is closely tied to their structural features. The β-methoxyacrylate group is essential for the inhibition of mitochondrial respiration, while the methoxy substituent at the 9-position appears to enhance antimalarial activity. The specific configuration of the isoprene-derived unit (2'R,6'S) in 9-Methoxystrobilurin E may also contribute to its biological effects through influencing molecular interactions with target proteins .

Comparison with Other Strobilurins

Other strobilurin compounds, such as Strobilurin E (a non-methoxylated variant with molecular formula C26H32O7), have different structural features that influence their biological properties and potential applications . The addition of methoxy groups to the basic strobilurin skeleton, as seen in 9-Methoxystrobilurin E, appears to enhance antimalarial activity while potentially modifying other biological properties.

Research Applications and Future Directions

Current Research Status

Research on 9-Methoxystrobilurin E remains active, with recent studies focusing on determining its absolute configuration and evaluating its antimalarial potential . These investigations are part of broader efforts to identify and develop new antimalarial agents from natural sources, particularly in light of increasing drug resistance among Plasmodium strains.

Synthetic Approaches

While natural isolation remains the primary source of 9-Methoxystrobilurin E, synthetic and semi-synthetic approaches have been explored for related compounds. These methods could potentially be adapted for 9-Methoxystrobilurin E, allowing for larger-scale production and structural modifications to enhance desired properties or reduce unwanted effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume